Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate is a chemical compound belonging to the class of phenylacetate derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylacetate derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique chemical structure makes it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as electronics and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyano, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate include other phenylacetate derivatives with different substituents, such as:
- Ethyl 3-bromo-5-cyano-2-(methyl)phenylacetate
- Ethyl 3-bromo-5-cyano-2-(chloromethyl)phenylacetate
- Ethyl 3-bromo-5-cyano-2-(fluoromethyl)phenylacetate
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[3-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-3-7(6-17)4-9(13)11(8)12(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMVPLSCSXCNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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